molecular formula C15H24 B14703420 1,3-Di-tert-butyl-2-methylbenzene CAS No. 25665-04-7

1,3-Di-tert-butyl-2-methylbenzene

Cat. No.: B14703420
CAS No.: 25665-04-7
M. Wt: 204.35 g/mol
InChI Key: CDZCDCRCPAZOAR-UHFFFAOYSA-N
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Description

1,3-Di-tert-butyl-2-methylbenzene, also known as 2,4-Di-tert-butyl-1-methylbenzene, is an organic compound with the molecular formula C15H24. It is a derivative of benzene, where two tert-butyl groups and one methyl group are attached to the benzene ring. This compound is known for its stability and unique chemical properties, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,3-Di-tert-butyl-2-methylbenzene can be synthesized through Friedel-Crafts alkylation, where tert-butyl chloride reacts with toluene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods: On an industrial scale, the production of this compound involves similar Friedel-Crafts alkylation processes but with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques ensures efficient production.

Chemical Reactions Analysis

Types of Reactions: 1,3-Di-tert-butyl-2-methylbenzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C), converting the compound into its corresponding alkane derivatives.

    Substitution: Electrophilic aromatic substitution reactions are common, where halogens, nitro groups, or sulfonic acid groups can replace hydrogen atoms on the benzene ring.

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, acidic or basic conditions.

    Reduction: H2, Pd/C, elevated temperatures and pressures.

    Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3/H2SO4), sulfonating agents (SO3/H2SO4).

Major Products Formed:

    Oxidation: Carboxylic acids.

    Reduction: Alkane derivatives.

    Substitution: Halogenated, nitrated, or sulfonated benzene derivatives.

Scientific Research Applications

1,3-Di-tert-butyl-2-methylbenzene has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a stabilizer in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of polymers, resins, and as an additive in lubricants and fuels.

Mechanism of Action

The mechanism of action of 1,3-Di-tert-butyl-2-methylbenzene involves its interaction with molecular targets through its aromatic ring and bulky tert-butyl groups. These interactions can influence the compound’s reactivity and stability, making it a valuable component in various chemical processes. The pathways involved often include electrophilic aromatic substitution and radical-mediated reactions.

Comparison with Similar Compounds

  • 1-tert-butyl-2-methylbenzene
  • 2-tert-Butyltoluene
  • 1,3-Di-tert-butylbenzene
  • 3,5-Di-tert-butyl-2-methoxybenzene

Comparison: 1,3-Di-tert-butyl-2-methylbenzene is unique due to the presence of two tert-butyl groups and one methyl group, which provide steric hindrance and influence its chemical reactivity. Compared to similar compounds, it exhibits higher stability and distinct reactivity patterns, making it suitable for specific applications in research and industry.

Properties

CAS No.

25665-04-7

Molecular Formula

C15H24

Molecular Weight

204.35 g/mol

IUPAC Name

1,3-ditert-butyl-2-methylbenzene

InChI

InChI=1S/C15H24/c1-11-12(14(2,3)4)9-8-10-13(11)15(5,6)7/h8-10H,1-7H3

InChI Key

CDZCDCRCPAZOAR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1C(C)(C)C)C(C)(C)C

Origin of Product

United States

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